molecular formula C13H18Br2ClNO2 B607055 Dembrexine hydrochloride CAS No. 52702-51-9

Dembrexine hydrochloride

Cat. No.: B607055
CAS No.: 52702-51-9
M. Wt: 415.55
InChI Key: BGRWLVRJIPTKQW-PFWPSKEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Dembrexine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Biological Activity

Dembrexine hydrochloride, a synthetic compound primarily utilized in veterinary medicine, is recognized for its significant mucolytic properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Name : trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride
  • Molecular Formula : C13H17Br2NO2·ClH
  • Molecular Weight : 415.549 g/mol
  • Stereochemistry : Achiral

The compound features a cyclohexanol moiety which is crucial for its pharmacological effects. It is often administered in monohydrate form to enhance stability and efficacy in formulations .

This compound exerts its biological effects primarily through its mucolytic action:

  • Reduction of Mucus Viscosity : Dembrexine disrupts the structure of mucopolysaccharides in sputum, leading to decreased viscosity and improved mucus clearance from the respiratory tract. This action is particularly beneficial in treating respiratory conditions such as chronic bronchitis and other airway diseases .
  • Enhancement of Respiratory Clearance : The compound increases the secretion of serous cells in the nasal, tracheal, and bronchial glands as well as type II alveolar cells, thereby facilitating mucus movement in small airways .
  • Anti-inflammatory Effects : Dembrexine also exhibits anti-inflammatory properties, contributing to improved respiratory function .

Therapeutic Applications

This compound is primarily used in veterinary medicine for:

  • Treatment of respiratory diseases in horses, including:
    • Acute and chronic bronchitis
    • Upper airway infections
    • Conditions with increased mucus secretions

The recommended dosage for horses is approximately 0.33 mg/kg administered every 12 hours .

Research Findings and Case Studies

Several studies have elucidated the efficacy and safety profile of this compound:

  • Safety Profile : Research indicates that dosages up to 15 times the therapeutic dose do not lead to significant adverse reactions, suggesting a favorable safety profile during metabolism.
  • Clinical Efficacy : A study highlighted that Dembrexine enhances the concentration of antibiotics in lung secretions, potentially improving treatment outcomes for respiratory infections .
  • Doping Control Considerations : Investigations into setting specific limits for Dembrexine in doping control have revealed variability in excretion patterns among individuals, complicating the establishment of universal thresholds.

Comparative Analysis with Other Mucolytic Agents

This compound can be compared with other mucolytic agents based on their mechanisms and unique features:

Compound NameMechanism of ActionUnique Features
DembrexineReduces viscosity of respiratory mucusSpecific formulation for equine use
BromhexineDisrupts mucopolysaccharidesWidely used in both human and veterinary medicine
AcetylcysteineBreaks disulfide bonds in mucusAntioxidant properties; used in various conditions
CarbocisteineModifies mucus structureFewer side effects compared to Bromhexine

Dembrexine's unique structure and specific action on mucus viscosity distinguish it from these compounds, making it particularly effective for certain veterinary applications while maintaining a favorable safety profile .

Properties

IUPAC Name

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWLVRJIPTKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967151
Record name 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52702-51-9
Record name Dembrexine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052702519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMBREXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J32Z420496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dembrexine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dembrexine hydrochloride
Reactant of Route 3
Reactant of Route 3
Dembrexine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dembrexine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dembrexine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dembrexine hydrochloride
Customer
Q & A

Q1: Can a specific limit for dembrexine be set for doping controls in horses, and what factors influence this decision?

A2: The study aimed to determine an irrelevant concentration (IUC) of dembrexine in urine for doping control purposes in horses. [] While the calculated IUC fell below the detection limit after six days post-intravenous administration, the significant inter-individual variability in excretion patterns raises concerns about setting a definitive threshold. [] This variability, coupled with the potential therapeutic use of dembrexine for chronic diseases in horses, complicates the establishment of a universal limit for doping controls. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.